Norcocaine nitroxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

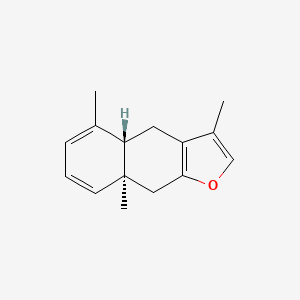

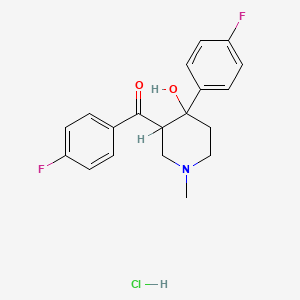

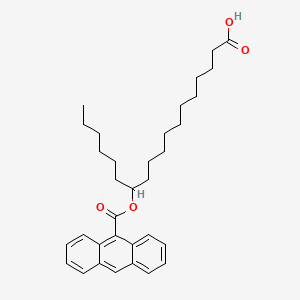

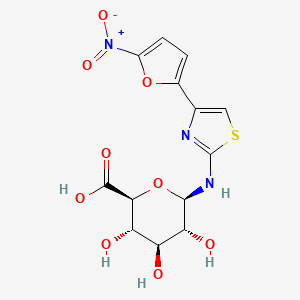

Norcocaine nitroxide is a metabolite of cocaine, formed through the oxidation of N-hydroxynorcocaine by hepatic microsomal enzymes. This compound is notable for its involvement in cocaine-induced hepatotoxicity, as it participates in redox cycling, leading to oxidative stress and cellular damage .

Preparation Methods

Norcocaine nitroxide is synthesized through a multi-step process starting from cocaine. The primary steps involve the N-demethylation of cocaine to form norcocaine, followed by the hydroxylation of norcocaine to N-hydroxynorcocaine. Finally, N-hydroxynorcocaine undergoes one-electron oxidation by cytochrome P-450 enzymes to form this compound

Chemical Reactions Analysis

Norcocaine nitroxide undergoes several types of chemical reactions, primarily involving redox processes:

Oxidation: N-hydroxynorcocaine is oxidized to this compound by cytochrome P-450 enzymes

Reduction: This compound can be reduced back to N-hydroxynorcocaine by flavoproteins such as NADPH-cytochrome P-450 reductase and FAD-containing monooxygenase

Redox Cycling: This compound participates in redox cycling, consuming NADPH and generating reactive oxygen species like superoxide and hydrogen peroxide

Scientific Research Applications

Norcocaine nitroxide is primarily studied in the context of its role in cocaine-induced hepatotoxicity. Research has shown that it contributes to oxidative stress and cellular damage in the liver, making it a valuable compound for studying the mechanisms of drug-induced liver injury . Additionally, its involvement in redox cycling makes it a useful model for studying oxidative stress and its effects on cellular function .

Mechanism of Action

The mechanism of action of norcocaine nitroxide involves its participation in redox cycling. The compound is formed through the oxidation of N-hydroxynorcocaine by cytochrome P-450 enzymes. Once formed, this compound can react with reduced pyridine nucleotides and be rapidly reduced by flavoproteins. This redox cycling consumes NADPH and generates reactive oxygen species, leading to oxidative stress and cellular damage . The accumulation of oxidized glutathione and depletion of reduced glutathione further exacerbate cellular damage, ultimately resulting in hepatotoxicity .

Comparison with Similar Compounds

Norcocaine nitroxide is unique among cocaine metabolites due to its involvement in redox cycling and its contribution to oxidative stress. Similar compounds include:

Norcocaine: The immediate precursor to this compound, formed through the N-demethylation of cocaine.

N-hydroxynorcocaine: The direct precursor to this compound, formed through the hydroxylation of norcocaine.

Benzoylecgonine: Another major metabolite of cocaine, but it does not participate in redox cycling or contribute to oxidative stress in the same way as this compound.

This compound’s unique ability to participate in redox cycling and generate reactive oxygen species sets it apart from other cocaine metabolites, making it a critical compound for studying the mechanisms of cocaine-induced hepatotoxicity and oxidative stress.

Properties

CAS No. |

81652-42-8 |

|---|---|

Molecular Formula |

C16H18NO5+ |

Molecular Weight |

304.32 g/mol |

IUPAC Name |

methyl (1R)-3-benzoyloxy-8-oxo-8-azoniabicyclo[3.2.1]octane-2-carboxylate |

InChI |

InChI=1S/C16H18NO5/c1-21-16(19)14-12-8-7-11(17(12)20)9-13(14)22-15(18)10-5-3-2-4-6-10/h2-6,11-14H,7-9H2,1H3/q+1/t11?,12-,13?,14?/m1/s1 |

InChI Key |

QNOWDWSLZWZSDO-DBBXXEFVSA-N |

SMILES |

COC(=O)C1C2CCC([N+]2=O)CC1OC(=O)C3=CC=CC=C3 |

Isomeric SMILES |

COC(=O)C1[C@H]2CCC([N+]2=O)CC1OC(=O)C3=CC=CC=C3 |

Canonical SMILES |

COC(=O)C1C2CCC([N+]2=O)CC1OC(=O)C3=CC=CC=C3 |

Key on ui other cas no. |

98751-80-5 |

Synonyms |

norcocaine nitroxide |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.